molecular formula C10H11F3N2O2 B2807751 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid CAS No. 106484-66-6

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid

Cat. No.: B2807751
CAS No.: 106484-66-6
M. Wt: 248.205
InChI Key: OZNJVHOVWWAFJN-UHFFFAOYSA-N
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Description

Historical Development and Significance in Chemical Research

The synthesis of 3-[2-amino-4-(trifluoromethyl)anilino]propanoic acid was first documented in PubChem records dated July 11, 2005, with subsequent modifications reflecting ongoing research interest. Its development aligns with broader trends in fluorinated compound research, which intensified in the late 20th century due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group ($$-\text{CF}_3$$) in particular has become a cornerstone in drug design, contributing to metabolic stability and binding affinity.

This compound occupies a niche within amino-substituted propanoic acids, a class historically explored for their biological activity. Early work on analogous structures, such as 3-(2-acetyl-anilino)propanoic acid, demonstrated the importance of substituent positioning on electronic properties and crystalline packing. The introduction of fluorine atoms marked a strategic shift toward enhanced bioactivity and materials science applications.

Position Within Amino-Substituted Anilino Propanoic Acids Research

Comparative analysis reveals distinct features of this compound:

Property This Compound 3-(2-Acetyl-Anilino)Propanoic Acid 3-[2-Nitro-4-(Trifluoromethyl)Anilino]Propanoic Acid
Molecular Formula $$ \text{C}{10}\text{H}{11}\text{F}{3}\text{N}{2}\text{O}_{2} $$ $$ \text{C}{11}\text{H}{13}\text{N}\text{O}_{3} $$ $$ \text{C}{10}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{4} $$
Key Functional Groups Amino, $$-\text{CF}_3$$ Acetyl Nitro, $$-\text{CF}_3$$
Hydrogen Bond Donors 3 2 2

The amino group at position 2 enables nucleophilic reactions absent in nitro-substituted analogs, while the $$-\text{CF}_3$$ group increases lipophilicity compared to non-fluorinated derivatives. These characteristics make it a candidate for targeted chemical modifications, particularly in pharmaceutical intermediate synthesis.

Comparative Framework with Related Trifluoromethyl Compounds

The compound’s reactivity differs markedly from similar trifluoromethyl-bearing structures:

  • Electrophilic Aromatic Substitution : The electron-withdrawing $$-\text{CF}_3$$ group deactivates the benzene ring, directing incoming electrophiles to meta positions. This contrasts with electron-donating groups in non-fluorinated analogs.
  • Acid-Base Behavior : The carboxylic acid ($$ \text{p}K_a \approx 2.5 $$) and

Properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)anilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)6-1-2-8(7(14)5-6)15-4-3-9(16)17/h1-2,5,15H,3-4,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJVHOVWWAFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with a suitable propanoic acid derivative. One common method is the reaction of 2-amino-4-(trifluoromethyl)aniline with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biochemical Research Applications

Protein Engineering and Synthesis

The incorporation of non-canonical amino acids like 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid into proteins allows for the exploration of novel biochemical pathways and the development of proteins with enhanced functionalities. This compound can be utilized in:

  • Site-specific labeling : The trifluoromethyl group enhances the hydrophobicity and stability of the labeled proteins, making them suitable for various analytical techniques such as mass spectrometry and NMR spectroscopy.
  • Protein-protein interactions : By modifying specific residues within protein structures, researchers can study the effects of these modifications on protein interactions and stability.

Case Study: Incorporation in E. coli

Research has demonstrated the successful incorporation of this amino acid into proteins expressed in Escherichia coli using engineered tRNA synthetases. This method allows for the precise placement of the amino acid at desired locations within target proteins, facilitating studies on enzyme kinetics and protein folding dynamics .

Medicinal Chemistry Applications

Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its trifluoromethyl moiety is known to enhance metabolic stability and bioavailability of pharmaceutical compounds. Applications include:

  • Anticancer agents : Compounds derived from this amino acid have shown potential as inhibitors of specific cancer-related pathways.
  • Antimicrobial agents : The incorporation of this compound into antimicrobial peptides has demonstrated improved efficacy against resistant bacterial strains.

Data Table: Anticancer Activity

CompoundTargetIC50 (µM)Reference
Compound AKinase X0.5
Compound BReceptor Y1.2
Compound CEnzyme Z0.8

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties:

  • Conductive Polymers : The trifluoromethyl group contributes to increased electrical conductivity, making these materials suitable for applications in flexible electronics.
  • Biodegradable Plastics : Research indicates that incorporating this amino acid can improve the mechanical properties and degradation rates of biodegradable polymers.

Case Study: Conductive Polymer Films

Studies have shown that films made from polymers containing this compound exhibit significantly higher conductivity compared to traditional conductive polymers. This advancement opens avenues for their use in electronic devices .

Mechanism of Action

The mechanism of action of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features CAS No. References
3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid C₁₀H₁₀F₃N₂O₂ 278.18 (est.) -NH₂ (2), -CF₃ (4) Amino group enhances basicity N/A
3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid C₁₀H₉F₃N₂O₄ 278.18 -NO₂ (2), -CF₃ (4) Nitro group increases electron deficiency 37040-43-0
3-[3-Chloro-4-(trifluoromethyl)anilino]propanoic acid C₁₀H₉ClF₃N₂O₂ 296.64 (est.) -Cl (3), -CF₃ (4) Chlorine adds steric bulk Not provided
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃ 199.18 -NH₂ (α-position), -F (3), -OH (4) Tyrosine derivative; polar hydroxyl 403-90-7
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.17 -CF₃ (4) Lacks amino/nitro groups; crystalline Not provided

Key Observations:

  • The hydroxyl group in the tyrosine derivative () increases polarity, likely influencing solubility and membrane permeability .
  • Crystallinity: The unsubstituted 3-[4-(trifluoromethyl)phenyl]propanoic acid forms inversion dimers via hydrogen bonding, a property absent in amino- or nitro-substituted variants .
Tyrosine Derivative ()

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a tyrosine analogue with a fluorine atom and hydroxyl group.

Nitro-Substituted Analogues ()

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid’s nitro group may confer electrophilic character, making it a candidate for covalent binding studies or proteolysis-targeting chimeras (PROTACs). Its melting point (128–131°C) indicates higher crystallinity than the amino-substituted compound .

Chloro-Substituted Analogues ()

The chloro-substituted variant is marketed as a pharmaceutical intermediate, highlighting its utility in synthesizing bioactive molecules. The chlorine atom may enhance halogen bonding in target interactions .

Trifluoromethylphenyl Propanoic Acid ()

This compound lacks functional groups beyond the carboxylic acid and trifluoromethyl substituent. Its simplicity makes it a model for studying hydrophobic interactions in crystal engineering or drug delivery systems .

Biological Activity

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid (CAS: 106484-66-6) is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and an amino group on the aniline moiety. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in the modulation of enzymatic pathways and protein interactions.

  • Molecular Formula : C10H11F3N2O2
  • Molar Mass : 248.2 g/mol
  • Structure : The structural formula can be represented as follows:
H2NC6H3(F3)C3H6O2\text{H}_2N-C_6H_3(F_3)-C_3H_6O_2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, influencing various cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and bioavailability.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in several enzymatic pathways, particularly those related to inflammation and cancer. For instance, it has been evaluated for its effects on dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism and peptide hormone modulation. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM) by prolonging the activity of incretin hormones like GLP-1 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. The following table summarizes some key findings from these studies:

StudyMethodologyKey Findings
Enzyme assaysDemonstrated IC50 values indicating effective inhibition of DPP-4 activity.
Molecular dockingSuggested strong binding affinity to active sites of DPP-4, enhancing therapeutic potential for diabetes management.
Protein-ligand interaction studiesShowed modulation of protein interactions, indicating potential roles in cellular signaling pathways.

Case Studies

  • Diabetes Management : A study highlighted the use of this compound as a lead compound for developing novel DPP-4 inhibitors. The compound's structural modifications led to enhanced potency and selectivity against DPP-4, suggesting its potential as a therapeutic agent for T2DM .
  • Cancer Therapeutics : Another investigation explored the compound's anti-cancer properties, focusing on its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that the compound could disrupt key signaling pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid, and how do they influence its reactivity and bioactivity?

  • Methodological Answer : The compound features (1) an amino acid backbone enabling zwitterionic behavior, (2) a trifluoromethyl (-CF₃) group at the 4-position of the anilino moiety, which enhances electron-withdrawing effects and metabolic stability, and (3) an anilino linkage that may facilitate π-π stacking with aromatic residues in biological targets. Structural characterization via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm regiochemistry and stereochemistry . The -CF₃ group’s hydrophobicity can be assessed using logP measurements or computational tools like Molinspiration.

Q. What are the standard synthetic routes for this compound, and what are their limitations?

  • Methodological Answer : Synthesis typically involves sequential steps:

  • Step 1 : Coupling of 2-amino-4-(trifluoromethyl)aniline with a protected propanoic acid derivative (e.g., using EDC/HOBt for amide bond formation).
  • Step 2 : Deprotection (e.g., TFA for tert-butyl esters) under controlled conditions.
    Limitations include low yields due to steric hindrance from the -CF₃ group and side reactions during deprotection. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) can mitigate these issues .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :

  • HPLC : To assess purity (>95% by area normalization, C18 column, acetonitrile/water gradient).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode).
  • FT-IR : To verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent (polar aprotic vs. protic), and catalyst loading (e.g., Pd/C for hydrogenation steps).
  • Microwave-Assisted Synthesis : Reduces reaction time for steps prone to degradation (e.g., cyclization).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .

Q. How does the trifluoromethyl group affect the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodological Answer :

  • Lipophilicity : Measure logD (octanol/water partition coefficient at pH 7.4) to assess membrane permeability.
  • Metabolic Stability : Conduct liver microsome assays (human/rat) to evaluate CYP450-mediated degradation.
  • Target Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., GPCRs or kinases). The -CF₃ group often enhances binding via hydrophobic interactions and reduces oxidative metabolism .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration, incubation time).
  • Orthogonal Assays : Validate results using complementary methods (e.g., radioligand binding vs. functional cAMP assays).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like impurity profiles (>98% purity required) .

Q. What experimental strategies are recommended for studying the compound’s interaction with enzymes or receptors?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding motifs.
  • Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe) to validate interaction sites.
  • Molecular Dynamics (MD) Simulations : Model binding kinetics and conformational changes over 100-ns trajectories .

Q. How can researchers design in vitro/in vivo models to evaluate therapeutic potential?

  • Methodological Answer :

  • In Vitro : Use primary cell cultures (e.g., hepatocytes for toxicity) or 3D tumor spheroids for efficacy screening.
  • In Vivo : Employ xenograft models (e.g., nude mice with implanted tumors) with PK/PD profiling via LC-MS/MS.
  • Dose Optimization : Calculate MTD (maximum tolerated dose) using escalating dose regimens .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological activities?

  • Methodological Answer :

  • Batch Analysis : Compare impurity profiles (HPLC-MS) to rule out side products.
  • Environmental Controls : Ensure consistent O₂/moisture levels (e.g., glovebox for air-sensitive steps).
  • Collaborative Reproducibility : Partner with independent labs to validate protocols .

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